OX2 Receptor Selectivity Imparted by the 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl Fragment vs. Methyl and Unsubstituted Analogs
When incorporated as the acyl fragment in octahydropyrrolopyridine-based orexin receptor antagonists, the 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl moiety confers pronounced OX2 receptor selectivity. In a representative compound (US9938276, Example E4), the derivative displayed an OX2 IC₅₀ of 62.7 nM versus an OX1 IC₅₀ of >10,000 nM, yielding an OX1/OX2 selectivity ratio exceeding 159-fold [1]. A related piperidine derivative (US10227336, Example 15) bearing the identical 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoyl fragment showed an OX2 IC₅₀ of 113 nM, again with >88-fold selectivity over OX1 (OX1 IC₅₀ = 10,000 nM) [2]. These selectivity profiles are characteristic of the 4-fluoro substitution pattern and are not observed with the corresponding 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl fragment, which is employed in the dual OX1/OX2 antagonist ACT-539313 and yields a balanced, non-selective profile [3].
| Evidence Dimension | OX2 receptor antagonist potency and OX1/OX2 selectivity of elaborated derivatives |
|---|---|
| Target Compound Data | OX2 IC₅₀ = 62.7 nM (E4 derivative, US9938276); OX1 IC₅₀ = 10,000 nM; OX1/OX2 selectivity > 159-fold. Second derivative: OX2 IC₅₀ = 113 nM; OX1 IC₅₀ = 10,000 nM; selectivity > 88-fold |
| Comparator Or Baseline | 4-Methyl analog (ACT-539313 key intermediate): balanced dual OX1/OX2 antagonism (no selectivity data publicly available; class-level inference). Unsubstituted 2-(2H-1,2,3-triazol-2-yl)benzoyl derivatives: no published orexin receptor data identified. |
| Quantified Difference | The 4-fluoro substitution pattern yields >88-fold to >159-fold OX2 selectivity; the 4-methyl pattern yields dual, non-selective antagonism (qualitative difference in pharmacological profile) |
| Conditions | Human OX1 and OX2 receptors expressed in CHO cells; FLIPR calcium mobilization assay; Merck Sharp & Dohme patent data |
Why This Matters
For drug discovery programs targeting OX2-selective antagonists (e.g., for insomnia without the abuse potential or narcolepsy-like effects associated with dual antagonism), the 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid building block is irreplaceable by the 4-methyl or unsubstituted analogs.
- [1] BindingDB. Entry BDBM387144: IC50 OX2R = 62.7 nM; OX1R = 10,000 nM. US9938276, Example E4. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=387144. View Source
- [2] BindingDB. Entry BDBM368218: IC50 OX2R = 113 nM; OX1R = 10,000 nM. US10227336, Example 15. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=368218. View Source
- [3] Fleischer, T. & Schäfer, G. (2022). Large-Scale Synthesis of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT-539313. Helvetica Chimica Acta, 105, e202200162. View Source
